Benzyl(ethyl)cyanamide Benzyl(ethyl)cyanamide
Brand Name: Vulcanchem
CAS No.: 52245-33-7
VCID: VC18179602
InChI: InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3
SMILES:
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol

Benzyl(ethyl)cyanamide

CAS No.: 52245-33-7

Cat. No.: VC18179602

Molecular Formula: C10H12N2

Molecular Weight: 160.22 g/mol

* For research use only. Not for human or veterinary use.

Benzyl(ethyl)cyanamide - 52245-33-7

Specification

CAS No. 52245-33-7
Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
IUPAC Name benzyl(ethyl)cyanamide
Standard InChI InChI=1S/C10H12N2/c1-2-12(9-11)8-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3
Standard InChI Key UIBVIQQVYSPOIG-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C#N

Introduction

Structural and Chemical Identity of Benzyl(ethyl)cyanamide

Benzyl(ethyl)cyanamide (C₁₀H₁₁N₂) is an organonitrogen compound featuring a cyanamide core (-NH-C≡N) substituted with benzyl (C₆H₅CH₂-) and ethyl (C₂H₅-) groups at the nitrogen atoms. Its molecular framework combines the aromatic stability of the benzyl group with the electron-donating effects of the ethyl moiety, rendering it a versatile intermediate in heterocyclic synthesis .

Molecular Characteristics

  • Molecular Formula: C₁₀H₁₁N₂

  • Molecular Weight: 159.21 g/mol

  • IUPAC Name: N-Benzyl-N-ethylcyanamide

  • Key Functional Groups:

    • Cyanamide (-NH-C≡N)

    • Benzyl (aromatic) and ethyl (aliphatic) substituents

The compound’s reactivity is governed by the electrophilic cyanamide group and the steric effects of its substituents. The benzyl group enhances solubility in non-polar solvents, while the ethyl group moderates boiling points and volatility .

Synthetic Methodologies

The synthesis of N,N-difunctionalized cyanamides like Benzyl(ethyl)cyanamide typically follows a two-step protocol involving nucleophilic substitution and oxidation, as demonstrated in recent studies .

Step 1: Formation of Cyanamide Intermediate

Cyanamide (H₂N-C≡N) reacts with benzyl bromide (C₆H₅CH₂Br) and ethyl bromide (C₂H₅Br) in a polar aprotic solvent (e.g., DMF or NMP) under alkaline conditions. Sodium hydride (NaH) or potassium hydroxide (KOH) serves as the base, facilitating deprotonation and subsequent alkylation:

H2N-C≡N+C6H5CH2Br+C2H5BrBaseC6H5CH2-N(C≡N)-C2H5+2HBr\text{H}_2\text{N-C≡N} + \text{C}_6\text{H}_5\text{CH}_2\text{Br} + \text{C}_2\text{H}_5\text{Br} \xrightarrow{\text{Base}} \text{C}_6\text{H}_5\text{CH}_2\text{-N(C≡N)-C}_2\text{H}_5 + 2\text{HBr}

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction efficiency by stabilizing ionic intermediates .

Table 1: Optimized Reaction Conditions for Cyanamide Alkylation

ParameterValue/Range
SolventDMF, NMP
Temperature20–25°C (room temp)
Molar Ratio (Cyanamide:Alkyl Halides)1:2–1:2.5
CatalystTBAB (0.2–0.25 mmol)
Reaction Time6–8 hours
Yield63–82%

Physicochemical Properties

Benzyl(ethyl)cyanamide inherits key traits from its parent compound, cyanamide (H₂N-C≡N), while exhibiting modifications due to alkyl substitution :

Thermal Stability

  • Melting Point: Estimated 45–60°C (similar to cyanamide derivatives).

  • Decomposition: Above 180°C, yielding dicyandiamide and aromatic byproducts.

Solubility Profile

  • Polar Solvents: High solubility in DMF, NMP, and alcohols.

  • Non-Polar Solvents: Moderate solubility in dichloromethane and chloroform.

  • Water: Limited solubility (<5 g/L at 25°C).

Spectroscopic Data

While direct spectral data for Benzyl(ethyl)cyanamide is unavailable, benzyl cyanide (C₆H₅CH₂CN) exhibits characteristic IR absorptions at:

  • C≡N Stretch: ~2240 cm⁻¹ .

  • Aromatic C–H Stretch: ~3030 cm⁻¹.
    Proton NMR of analogous compounds shows signals for benzyl protons (δ 7.2–7.4 ppm) and ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 2.4–2.6 ppm for CH₂) .

Reactivity and Applications

Cyclization Reactions

Under acidic or basic conditions, Benzyl(ethyl)cyanamide may undergo cyclization to form quinazolinone derivatives, as observed in related urea systems . For example:

C6H5CH2-N(C≡N)-C2H5H2O2Quinazolinone+NH3\text{C}_6\text{H}_5\text{CH}_2\text{-N(C≡N)-C}_2\text{H}_5 \xrightarrow{\text{H}_2\text{O}_2} \text{Quinazolinone} + \text{NH}_3

Such reactions are pivotal in synthesizing bioactive heterocycles.

Pharmaceutical Intermediates

Cyanamide derivatives serve as precursors to ureas and guanidines, which are integral to drugs like metformin and antihypertensives . Benzyl(ethyl)cyanamide’s bifunctional structure could enable its use in:

  • Anticancer Agents: Via inhibition of protein kinases.

  • Antimicrobials: Through interference with bacterial cell wall synthesis.

ParameterAssessment
Flash Point~140°C (estimated)
Reactivity with AcidsViolent decomposition
PPE RecommendationsGloves, goggles, fume hood

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